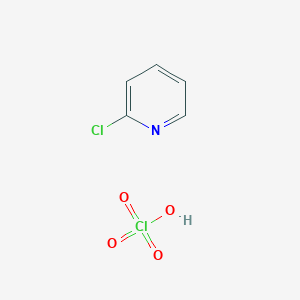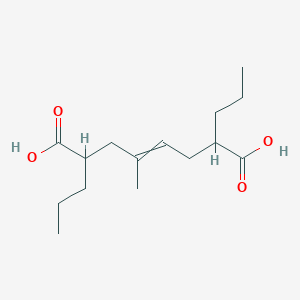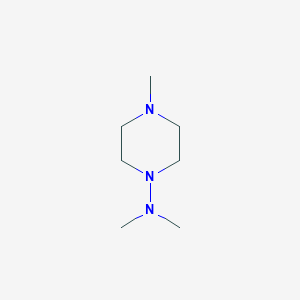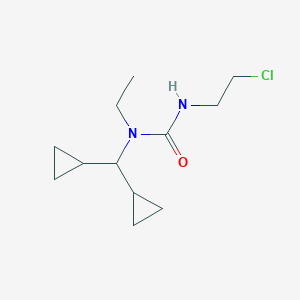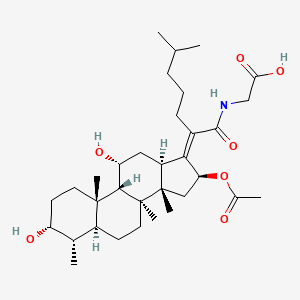
24,25-Dihydroglycofusidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24,25-Dihydroglycofusidic acid is a synthetic derivative of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid and its derivatives, including this compound, are known for their wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroglycofusidic acid typically involves the hydrogenation of fusidic acid. This process includes the saturation of the delta-24 (25) double bond of fusidic acid, resulting in the hydrogenated derivative . The reaction conditions often involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 24,25-Dihydroglycofusidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
24,25-Dihydroglycofusidic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fusidic acid derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of 24,25-Dihydroglycofusidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to elongation factor G (EF-G), inhibiting protein synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate specific signaling pathways within cells .
Comparación Con Compuestos Similares
Fusidic Acid: The parent compound, known for its antibacterial properties.
24,25-Dihydroxy Fusidic Acid: Another derivative with similar pharmacological activities.
1,25-Dihydroxyvitamin D3: A related compound with distinct biological functions, primarily involved in calcium homeostasis.
Uniqueness: 24,25-Dihydroglycofusidic acid is unique due to its specific structural modifications, which enhance its pharmacological properties compared to fusidic acid. Its hydrogenated form
Propiedades
Número CAS |
53163-88-5 |
|---|---|
Fórmula molecular |
C33H53NO7 |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H53NO7/c1-18(2)9-8-10-21(30(40)34-17-27(38)39)28-23-15-25(37)29-31(5)13-12-24(36)19(3)22(31)11-14-32(29,6)33(23,7)16-26(28)41-20(4)35/h18-19,22-26,29,36-37H,8-17H2,1-7H3,(H,34,40)(H,38,39)/b28-21-/t19-,22-,23-,24+,25+,26-,29-,31-,32-,33-/m0/s1 |
Clave InChI |
RDDQYPXUIDIYTL-AREPUUQJSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCC(=O)O)OC(=O)C)C)O)C |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCC(=O)O)OC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


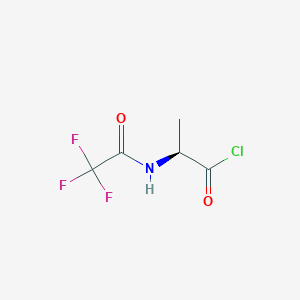



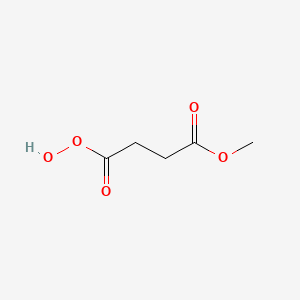
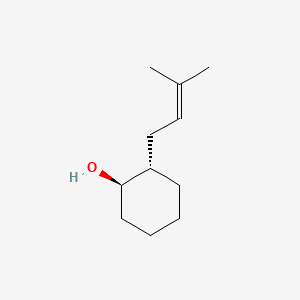
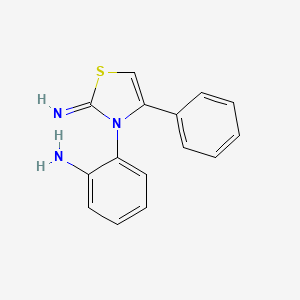
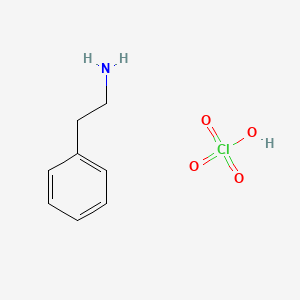
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
